1-Bromo-3-chlorocyclobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

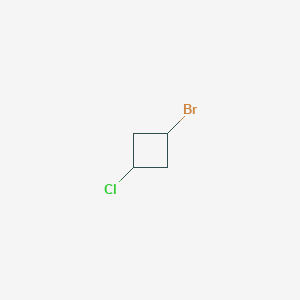

1-Bromo-3-chlorocyclobutane is a useful research compound. Its molecular formula is C4H6BrCl and its molecular weight is 169.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromo-3-chlorocyclobutane exhibits a four-membered ring structure with bromine and chlorine substituents at the 1 and 3 positions, respectively. This configuration contributes to its reactivity and potential applications in various chemical processes.

Wurtz Reaction

One significant application of this compound is in the Wurtz reaction, where it is treated with metallic sodium in an ether solvent. This reaction leads to the formation of bicyclobutane through the coupling of free radicals generated from the elimination of halides:

This reaction exemplifies how halogenated compounds can be transformed into more complex cyclic structures, which are valuable in the synthesis of various organic compounds and materials .

Polymer Synthesis

Due to its halogenated nature, this compound can be utilized as a monomer or intermediate in the synthesis of polymers. The presence of halogen atoms allows for further functionalization and cross-linking reactions, which can enhance the properties of the resulting materials. For example, it can be polymerized or copolymerized with other monomers to create specialized polymers with tailored mechanical and thermal properties.

Drug Development

Halogenated cyclobutanes, including this compound, are often explored for their biological activity. The unique structural features may impart specific pharmacological properties, making them candidates for drug development. Research into analogs of this compound could lead to the discovery of new therapeutic agents targeting various diseases.

Case Study 1: Synthesis of Bicyclobutane Derivatives

In a study focused on the synthesis of bicyclobutane derivatives via Wurtz reaction, researchers demonstrated that varying reaction conditions (such as temperature and solvent) significantly influenced yield and product distribution. The study highlighted how modifications to the halogenated precursor could lead to diverse bicyclobutane derivatives with potential applications in material science .

Another investigation assessed the biological activity of halogenated cyclobutanes against specific cancer cell lines. The study found promising results indicating that certain derivatives exhibited cytotoxic effects, suggesting potential as chemotherapeutic agents. This emphasizes the importance of exploring compounds like this compound in medicinal chemistry .

Analyse Chemischer Reaktionen

Wurtz Reaction: Formation of Bicyclobutane

When 1-bromo-3-chlorocyclobutane reacts with two equivalents of sodium in dry ether or dioxane under reflux, bicyclobutane is the major product .

Mechanism

-

Step 1: Sodium donates electrons to the halogen atoms, forming free radicals at the carbon-halogen bonds. Bromine (more electronegative than chlorine) undergoes preferential elimination, generating a cyclobutyl radical intermediate .

-

Step 2: The radical intermediate abstracts an electron from another sodium atom, forming a carbanion .

-

Step 3: The carbanion attacks the chlorine-bearing carbon intramolecularly via an S<sub>N</sub>2 mechanism, forming a new carbon-carbon bond and releasing NaCl .

Key Factors

Competing Reaction Pathways

-

Kinetic Preference: The intramolecular reaction occurs faster (unimolecular process) .

-

Ring Strain: Bicyclobutane’s high angle strain (≈60°) makes it thermodynamically unstable, yet kinetically accessible .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>4</sub>H<sub>6</sub>BrCl | |

| Molecular Weight | 169.45 g/mol | |

| Boiling Point | 177°C | |

| Density | 1.66 g/cm³ |

Experimental Conditions

Theoretical Insights

The reaction’s feasibility is governed by the equation:

ΔG=ΔH−TΔS

Despite the unfavorable enthalpy (∆H) from bicyclobutane’s ring strain, the entropic term (−T∆S) significantly favors intramolecular coupling due to reduced molecularity .

Eigenschaften

IUPAC Name |

1-bromo-3-chlorocyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrCl/c5-3-1-4(6)2-3/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKWULMAMXIPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339979 |

Source

|

| Record name | 1-Bromo-3-chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-03-9 |

Source

|

| Record name | 1-Bromo-3-chlorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.